molecular formula C13H13NO3 B8503591 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid

5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid

Cat. No.: B8503591
M. Wt: 231.25 g/mol
InChI Key: PWIYAVGOTYJJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an ethynyl group attached to a phenyl ring, which is further connected to an amino group and a pentanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of 3-ethynylaniline. This intermediate can be synthesized by the reduction of 3-ethynyl nitrobenzene

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques, including the use of protecting groups and selective deprotection, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-(3-ethynylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H13NO3/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(16)17/h1,3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17)

InChI Key

PWIYAVGOTYJJJZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glutaric anhydride (215 mg, 1.9 mmol) was dissolved in anhydrous dichloromethane (7 ml) and followed by the addition of 3-ethynylaniline (200 mg, 1.7 mmol). The mixture was allowed to stir at room temperature for 6 hours before the solvent was evaporated under reduced pressure to provide the product as a white solid (363 mg, 99%);
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Yield
99%

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